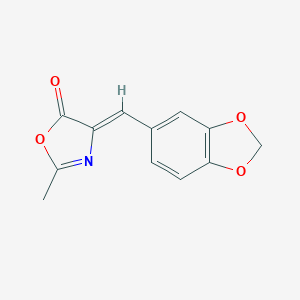
Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as ethyl 2-(acetoacetyl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the inhibition of various enzymes and proteins, as mentioned earlier. The compound binds to the active site of these enzymes and proteins, preventing their activity and thus reducing the inflammatory response, cancer cell proliferation, and insulin resistance.
Biochemical and Physiological Effects
Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its high yield synthesis method, which makes it a viable option for the production of the compound in bulk. Additionally, the compound has been shown to possess potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further therapeutic development. However, one of the limitations of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its limited solubility in water, which may pose challenges in certain lab experiments.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other disease areas, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel delivery systems to enhance the solubility and bioavailability of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may also be explored. Finally, further studies are needed to elucidate the compound's mechanism of action and potential side effects.
Conclusion
Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully elucidate the compound's therapeutic potential and optimize its synthesis and delivery methods.
Métodos De Síntesis
The synthesis of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate acetoacetate with 2-aminothiophenol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through a cyclization mechanism, resulting in the formation of the desired product. The yield of the synthesis method is typically high, making it a viable option for the production of Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in bulk.
Aplicaciones Científicas De Investigación
Ethyl 2-(acetoacetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively researched for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been studied for its ability to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, 5-lipoxygenase, and protein tyrosine phosphatase 1B, which are involved in the inflammatory response, cancer cell proliferation, and insulin signaling pathways, respectively.
Propiedades
Fórmula molecular |
C15H19NO4S |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
ethyl 2-(3-oxobutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-3-20-15(19)13-10-6-4-5-7-11(10)21-14(13)16-12(18)8-9(2)17/h3-8H2,1-2H3,(H,16,18) |
Clave InChI |
XIUJDWPLKFBEPQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(=O)C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)

![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)

![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)

![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)

![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)

![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)